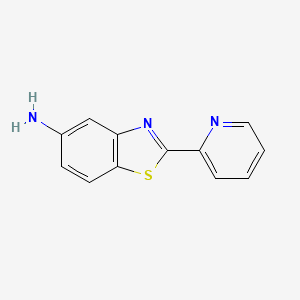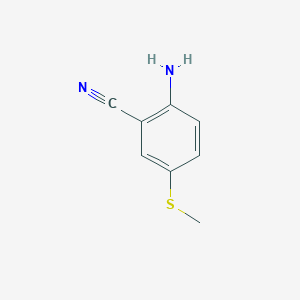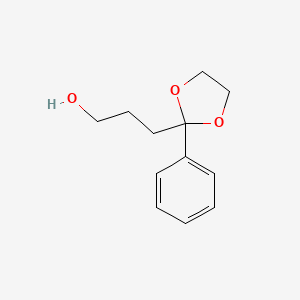![molecular formula C8H8ClN3O B8686558 5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine CAS No. 172648-10-1](/img/structure/B8686558.png)
5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of new drugs for tuberculosis (TB) and has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
Imidazo[1,2-a]pyridine is a fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
172648-10-1 |
|---|---|
Formule moléculaire |
C8H8ClN3O |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
(5-chloro-3-methylimidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H8ClN3O/c1-12-7(4-13)10-5-2-3-6(9)11-8(5)12/h2-3,13H,4H2,1H3 |
Clé InChI |
NGTSTCKOSFAPKH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C1N=C(C=C2)Cl)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)

![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)

![3-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2,2-dimethylpropan-1-ol](/img/structure/B8686565.png)

